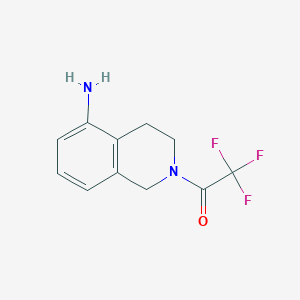
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one, also known as FITQ, is a novel fluorinated amine recently developed by researchers at the University of California, Los Angeles. FITQ is a highly versatile molecule with potential applications in pharmaceuticals, biotechnology, and materials science. FITQ has a unique structure that combines the properties of both an amine and a fluorinated compound, resulting in a molecule with unique properties and potential applications.
Applications De Recherche Scientifique
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of potential applications in scientific research. It has been used as a ligand for the synthesis of metal-organic frameworks, as a catalyst for organic reactions, and as a fluorescent dye for imaging. This compound has also been used in the synthesis of peptide-based drugs, as well as for the synthesis of antifungal and antiviral agents. Additionally, this compound has been used in the development of biosensors, and as a reagent for the synthesis of other fluorinated compounds.
Mécanisme D'action
The unique structure of 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one allows it to interact with a variety of molecules, including proteins and other biomolecules. This compound has been shown to interact with proteins through hydrogen-bonding interactions, as well as through electrostatic interactions. This compound also has a high affinity for lipids, which makes it useful for the delivery of drugs to target cells. Additionally, this compound has been shown to interact with DNA, and has potential applications in gene therapy.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects. This compound has also been shown to have an inhibitory effect on the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease. Additionally, this compound has been shown to have an inhibitory effect on the activity of enzymes involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one is a highly versatile molecule with a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. This compound is highly sensitive to light and heat, and can degrade rapidly when exposed to these conditions. Additionally, this compound is not soluble in water, and must be handled carefully to avoid contamination. Despite these limitations, this compound is a useful molecule for a wide range of laboratory experiments.
Orientations Futures
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of potential applications in pharmaceuticals, biotechnology, and materials science. In the future, this compound could be used in the development of new drug delivery systems, in the synthesis of new materials, and in the development of biosensors. Additionally, this compound could be used in the synthesis of peptide-based drugs and as a reagent for the synthesis of other fluorinated compounds. Finally, this compound could be used in the development of new gene therapy strategies.
Méthodes De Synthèse
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one can be synthesized using a variety of methods, including nucleophilic substitution of fluorinated amines with trifluoroethanol, and the reaction of 5-amino-1,2,3,4-tetrahydroisoquinoline with trifluoroethanol in the presence of a base. The reaction of 5-amino-1,2,3,4-tetrahydroisoquinoline with trifluoroethanol is the most widely used method for the synthesis of this compound. The reaction is carried out in an inert atmosphere at temperatures ranging from -78°C to +25°C, and yields this compound in high yields.
Propriétés
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-5-4-8-7(6-16)2-1-3-9(8)15/h1-3H,4-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDILHGZRKQHQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
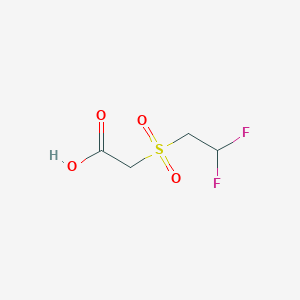
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
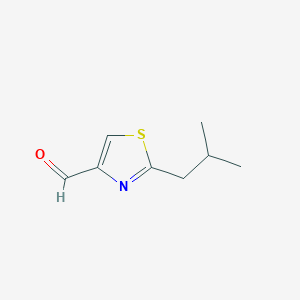
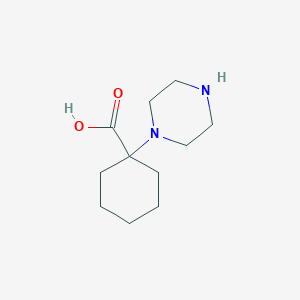
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
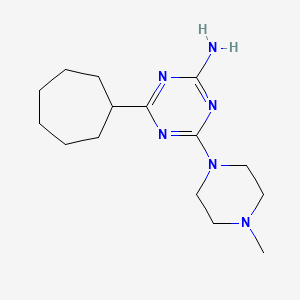
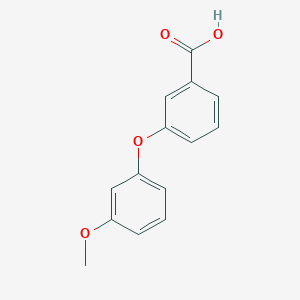
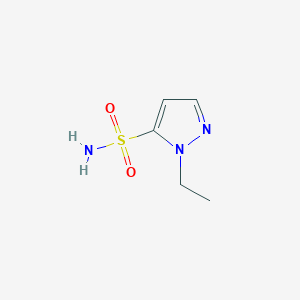
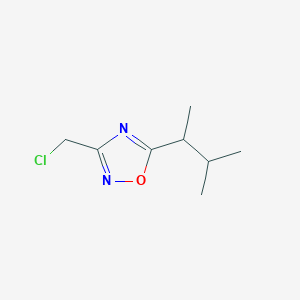
amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B6615990.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)